2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
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Overview
Description
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with ethoxyaniline and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with naphthalene-1,4-dione under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as reactive extrusion and mechanochemistry can be employed to scale up the synthesis while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: Shares the ethoxyaniline moiety but lacks the naphthalene and morpholine groups.
Naphthalene-1,4-dione: Contains the naphthalene core but lacks the ethoxyaniline and morpholine substitutions.
Morpholine derivatives: Compounds with morpholine rings but different substituents.
Uniqueness
2-(4-Ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-28-16-9-7-15(8-10-16)23-19-20(24-11-13-27-14-12-24)22(26)18-6-4-3-5-17(18)21(19)25/h3-10,23H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGRQBHQYVGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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